Evatanepag Sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

223490-49-1 |

|---|---|

分子式 |

C25H27N2NaO5S |

分子量 |

490.5 g/mol |

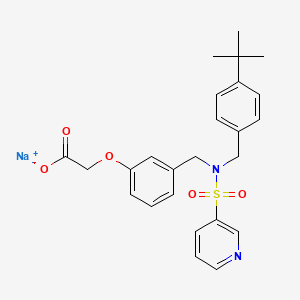

IUPAC 名称 |

sodium 2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate |

InChI |

InChI=1S/C25H28N2O5S.Na/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29;/h4-15H,16-18H2,1-3H3,(H,28,29);/q;+1/p-1 |

InChI 键 |

SVNBMCJEDANCKY-UHFFFAOYSA-M |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Evatanepag Sodium: A Deep Dive into its Mechanism of Action in Osteoblasts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evatanepag (B1671788) sodium (formerly CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It has demonstrated a significant capacity to induce local bone formation, positioning it as a molecule of interest for therapeutic applications in fracture healing and bone defects. This technical guide provides an in-depth exploration of the molecular mechanisms through which evatanepag sodium exerts its anabolic effects on osteoblasts, the primary bone-forming cells. The core of its action lies in the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) signaling cascade, which in turn modulates downstream transcription factors and pathways critical for osteoblast differentiation and function. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways.

Core Mechanism of Action: EP2 Receptor-Mediated Signaling

This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR), on the surface of osteoblasts. This initiates a well-defined intracellular signaling cascade.

The Canonical cAMP/PKA Pathway

The primary signaling pathway activated by this compound in osteoblasts is the canonical Gs-cAMP-PKA pathway.[1]

-

Receptor Binding and G-Protein Activation: this compound binds to the EP2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.

-

PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates a variety of intracellular proteins, including transcription factors, which then translocate to the nucleus to regulate gene expression.

References

Evatanepag Sodium: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag Sodium, also known by its code name CP-533,536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its discovery marked a significant advancement in the pursuit of targeted therapies that could harness the anabolic effects of PGE2 on bone tissue without the side effects associated with non-selective prostaglandin analogs.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound, with a focus on preclinical and clinical findings.

Discovery and Development History

This compound was discovered and initially developed by Pfizer as a potential treatment for fractures and other conditions requiring localized bone formation.[2][3][4] The research aimed to identify a selective EP2 agonist that could mimic the bone-forming properties of PGE2. The anabolic effects of PGE2 on bone are mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

A key publication in 2009 detailed the discovery of a series of sulfonamides as highly selective EP2 agonists, which led to the identification of CP-533,536 (Evatanepag). Preclinical studies demonstrated its efficacy in promoting fracture healing in rat models when administered locally as a single dose.

A Phase 2 clinical trial (NCT00533377) was initiated to evaluate the efficacy and safety of Evatanepag for the treatment of closed tibial shaft fractures. However, the results of this trial have not been made publicly available.

There is no publicly available information establishing a direct link between this compound (CP-533,536) and ONO Pharmaceutical. While ONO Pharmaceutical has a history of developing prostaglandin receptor modulators, such as the EP4 antagonist ONO-4578, their public pipeline does not mention Evatanepag or a compound with the designation ONO-4478.

Chemical Properties

| Property | Value |

| Chemical Name | Sodium 2-(3-(((N-(4-(tert-butyl)benzyl)pyridine-3-sulfonamido)methyl)phenoxy)acetate) |

| Molecular Formula | C25H27N2NaO5S |

| Molecular Weight | 490.55 g/mol |

| CAS Number | 223490-49-1 |

Mechanism of Action

This compound is a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of Evatanepag to the EP2 receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of EP2 receptor activation, including the stimulation of bone formation.

Preclinical Data

In Vitro Studies

| Parameter | Cell Line | Value | Reference |

| EP2 Receptor Binding Affinity (Ki) | Not Specified | 50 nM | |

| EC50 for cAMP production | HEK-293 cells | 17 nM | |

| IC50 for cAMP production | HEK-293 cells | 50 nM | |

| Inhibition of Mast Cell Degranulation | hFcεRI-induced mast cells | Dose-dependent at 10 nM |

In Vivo Studies

| Animal Model | Dosing | Key Findings | Reference |

| Rat Fracture Model | Single local administration | Healed fractures | |

| Rat Tibia Injection | 0.3-3.0 mg/kg, intramedullary | Dose-dependent increase in bone area, mineral content, and density | |

| Canine Long Bone Defect Model | Not Specified | Healed bone defects without side effects of PGE2 |

Experimental Protocols

EP2 Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the EP2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP2 ligand (e.g., [³H]PGE₂) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Immunoassay

This protocol describes a competitive immunoassay to quantify intracellular cAMP levels following cell stimulation.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the EP2 receptor (e.g., HEK293) are cultured in appropriate media. Prior to the assay, the cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with various concentrations of this compound for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anti-cAMP antibody. A fixed amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is also added to the wells. The cAMP from the cell lysate and the enzyme-conjugated cAMP compete for binding to the antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.

-

Quantification: The concentration of cAMP in the samples is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.

In Vivo Bone Formation Study in Rats

This protocol outlines a method to assess the effect of this compound on bone formation in a rat model using micro-computed tomography (micro-CT).

Methodology:

-

Animal Model: Adult male rats are typically used. The animals are anesthetized for all procedures.

-

Drug Administration: this compound is administered locally to the site of interest, for example, by direct injection into the bone marrow cavity of the tibia. A vehicle control group is also included.

-

Micro-CT Imaging: High-resolution micro-CT scans of the treated bone are acquired at baseline and at various time points post-treatment. This allows for the non-invasive, longitudinal assessment of bone formation.

-

Image Analysis: The micro-CT images are reconstructed to create 3D models of the bone. Bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number, trabecular thickness, and trabecular separation, are quantified within a defined region of interest.

-

Histological Analysis (Optional): At the end of the study, the animals are euthanized, and the treated bones are harvested, decalcified, and processed for histological analysis to confirm the findings from the micro-CT and to assess cellular changes.

Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)

This protocol describes a colorimetric assay to measure the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Methodology:

-

Cell Culture and Sensitization: A suitable mast cell line (e.g., RBL-2H3 or LAD2) is cultured. The cells are sensitized overnight with an appropriate IgE.

-

Pre-treatment and Stimulation: The sensitized cells are washed and then pre-incubated with different concentrations of this compound. Subsequently, degranulation is induced by adding a specific antigen (e.g., DNP-HSA for DNP-specific IgE).

-

Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are pelleted by centrifugation. The supernatants, containing the released β-hexosaminidase, are collected.

-

Enzymatic Reaction: The supernatants are incubated with a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate (B86180) buffer. The β-hexosaminidase in the supernatant cleaves the pNAG, releasing p-nitrophenol.

-

Detection: The reaction is stopped with a stop buffer (e.g., glycine (B1666218) buffer), and the absorbance of the released p-nitrophenol is measured at 405 nm.

-

Quantification: The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the supernatant from stimulated cells to the total amount of β-hexosaminidase in the cells (determined by lysing the cells with a detergent).

Conclusion

This compound is a well-characterized, potent, and selective EP2 receptor agonist that has demonstrated significant potential in preclinical models for promoting bone formation and healing. Its discovery by Pfizer provided a valuable tool for investigating the therapeutic potential of selective EP2 agonism. While the clinical development for fracture healing appears to have stalled, the extensive preclinical data and the detailed understanding of its mechanism of action provide a solid foundation for further research into its potential applications in various therapeutic areas. The experimental protocols detailed in this guide offer a starting point for researchers interested in exploring the pharmacology of this compound and other EP2 receptor modulators.

References

CP-533536: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-533536, also known as Evatanepag, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its unique chemical structure and selective biological activity have positioned it as a significant tool in pharmacological research, particularly in the fields of bone biology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of CP-533536, along with a review of key experimental findings and methodologies.

Chemical Structure and Properties

CP-533536 is a synthetic organic compound, distinct from the endogenous prostanoid ligands of the EP2 receptor.[1] Its systematic IUPAC name is 2-({3-[({[4-(tert-butyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid. The chemical structure is characterized by a central phenoxyacetic acid moiety linked to a sulfonamide group, which confers its selective binding to the EP2 receptor.

Table 1: Chemical Identifiers and Properties of CP-533536

| Property | Value | Source |

| IUPAC Name | 2-({3-[({[4-(tert-butyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid | N/A |

| Synonyms | Evatanepag, CP 533536 | MedChemExpress |

| CAS Number | 223488-57-1 | Taiclone |

| Molecular Formula | C25H28N2O5S | Taiclone |

| Molecular Weight | 468.57 g/mol | Taiclone |

| SMILES | CC(C)(C)c1ccc(cc1)CN(S(=O)(=O)c2cccnc2)Cc3cccc(c3)OCC(=O)O | MedChemExpress |

Table 2: Physicochemical and Pharmacokinetic Properties of CP-533536

| Property | Value | Conditions | Source |

| Potency (EC50) | 0.3 nM | Local bone formation | TargetMol |

| Potency (IC50) | 50 nM | Intracellular cAMP increase in HEK-293 cells | MedChemExpress |

| Solubility | ≥ 32 mg/mL (68.29 mM) | In DMSO | Taiclone |

| Half-life (t1/2) | 0.33 h | In vivo (rat, 1 mg/kg, intravenous) | MedChemExpress |

| Clearance (Cl) | 56 mL/min/kg | In vivo (rat, 1 mg/kg, intravenous) | MedChemExpress |

Mechanism of Action and Signaling Pathway

CP-533536 exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This elevation in cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), to modulate gene expression and cellular function.

The signaling cascade initiated by CP-533536 through the EP2 receptor is multifaceted and can also involve other pathways. Emerging evidence suggests that EP2 receptor activation can engage β-arrestin in a G-protein-independent manner and also influence the Exchange protein activated by cAMP (Epac) pathway. These parallel signaling arms contribute to the diverse physiological responses mediated by this receptor.

Caption: Signaling pathway of CP-533536 via the EP2 receptor.

Key Experimental Findings and Protocols

CP-533536 has been extensively studied for its effects on bone metabolism and inflammatory responses.

Induction of Bone Formation

Finding: Local administration of CP-533536 has been shown to induce robust bone formation in various animal models, including rats and dogs. It promotes the healing of fractures and can repair critical-sized bone defects.

Experimental Protocol: Rat Femoral Fracture Model (General Overview)

A common in vivo model to assess the osteogenic potential of CP-533536 involves the creation of a standardized femoral fracture in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure:

-

Under general anesthesia, a mid-diaphyseal, transverse osteotomy is created in the femur.

-

The fracture is often stabilized with an intramedullary pin or an external fixator.

-

CP-533536, often formulated in a biodegradable polymer matrix for sustained release, is administered locally at the fracture site. Doses can range from 0.05 to 5 mg.

-

-

Analysis:

-

Radiographic Analysis: X-rays are taken at regular intervals (e.g., weekly) to monitor callus formation and fracture healing.

-

Micro-computed Tomography (µCT): Provides quantitative data on bone volume, bone mineral density, and callus morphology.

-

Histology and Histomorphometry: Femurs are harvested at the end of the study period, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O/Fast Green) to visualize new bone, cartilage, and fibrous tissue. Histomorphometric analysis quantifies the area of different tissue types within the callus.

-

Biomechanical Testing: The mechanical strength of the healed femurs is assessed using tests such as three-point bending to determine parameters like maximum load and stiffness.

-

Inhibition of Mast Cell Degranulation

Finding: CP-533536 has been demonstrated to inhibit the degranulation of mast cells in a dose-dependent manner, suggesting its potential therapeutic role in allergic and inflammatory conditions.

Experimental Protocol: β-Hexosaminidase Release Assay

This in vitro assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Lines: Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells (RBL-2H3) are frequently used.

-

Methodology:

-

Sensitization: Mast cells are sensitized overnight with an appropriate antibody, such as human IgE for LAD2 cells.

-

Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of CP-533536 or a vehicle control for a defined period (e.g., 30 minutes).

-

Stimulation: Degranulation is induced by adding a specific antigen (e.g., anti-IgE).

-

Quantification of Release:

-

The cell suspension is centrifuged to separate the supernatant (containing released β-hexosaminidase) from the cell pellet.

-

Aliquots of the supernatant and the lysed cell pellet (representing the total cellular β-hexosaminidase) are incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.

-

-

Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the supernatant and cell pellet combined.

-

Conclusion

CP-533536 is a valuable pharmacological tool for investigating the roles of the EP2 receptor in various physiological and pathological processes. Its selectivity and potent agonist activity, coupled with its demonstrated efficacy in promoting bone healing and modulating immune responses, underscore its potential for further research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this compound. As our understanding of the intricate signaling pathways governed by the EP2 receptor continues to evolve, the utility of selective agonists like CP-533536 will undoubtedly expand.

References

In Vivo Efficacy of Evatanepag Sodium in Promoting Bone Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag Sodium, also known as CP-533,536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[1][2] Prostaglandin E2 (PGE2) is known to play a dual role in bone metabolism, stimulating both bone formation and resorption. The anabolic effects of PGE2 on bone are primarily mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic AMP (cAMP).[2][3][4] this compound has emerged as a promising therapeutic agent for localized bone regeneration due to its targeted action on the EP2 receptor, which promotes bone formation without the systemic side effects associated with non-selective prostaglandin agonists. This technical guide provides an in-depth overview of the in vivo effects of this compound on bone regeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: The EP2 Signaling Pathway

This compound exerts its pro-osteogenic effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that is crucial for osteoblast differentiation and function. The binding of this compound to the EP2 receptor stimulates the associated Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoters of target genes, including those that are critical for osteoblastogenesis and bone matrix formation.

In Vivo Evidence of Bone Regeneration

The anabolic effects of this compound on bone have been demonstrated in various preclinical animal models. Local administration of this EP2 agonist has been shown to significantly increase bone formation and promote the healing of bone defects.

Rat Tibia Injection Model

In a key study, this compound was directly injected into the tibial marrow cavity of rats. This localized administration resulted in a dose-dependent increase in new bone formation at the injection site.

Canine Segmental Defect and Osteotomy Models

The bone-healing capabilities of this compound have also been confirmed in larger animal models. In a canine model with a critical-sized ulnar segmental defect, local application of this compound led to complete bone regeneration and bridging of the defect. Furthermore, in a canine tibial osteotomy model, this compound treatment was shown to enhance fracture healing.

Quantitative Data Summary

The following tables summarize the quantitative results from the in vivo studies of this compound.

Table 1: Effects of this compound on Bone Parameters in a Rat Tibia Injection Model

| Dosage (mg/kg) | Change in Total Bone Area (%) | Change in Total Bone Mineral Content (%) | Change in Total Bone Mineral Density (%) |

| 0.3 | 25.3 | 33.1 | 6.2 |

| 1.0 | 41.2 | 55.4 | 10.1 |

| 3.0 | 55.7 | 78.9 | 14.9 |

Data extracted from Paralkar et al., 2003. All changes are expressed as a percentage increase compared to vehicle-treated controls.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols from the pivotal in vivo studies are provided below.

Rat Tibial Marrow Injection Model

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

The rats are anesthetized.

-

A small incision is made to expose the proximal tibia.

-

A hole is drilled through the tibial crest to access the marrow cavity.

-

This compound (CP-533,536), formulated in a suitable vehicle, is injected directly into the marrow cavity at doses of 0.3, 1.0, or 3.0 mg/kg. Control animals receive the vehicle alone.

-

The injection site is sealed, and the incision is closed.

-

-

Analysis:

-

After a set period, the animals are euthanized, and the tibiae are harvested.

-

Bone formation is assessed using peripheral quantitative computed tomography (pQCT) and/or histomorphometry.

-

Canine Ulnar Critical-Sized Defect Model

-

Animal Model: Adult Beagle dogs.

-

Procedure:

-

The dogs are anesthetized.

-

A critical-sized segmental defect is surgically created in the mid-ulna.

-

A delivery vehicle (e.g., a polymer matrix) containing this compound is implanted into the defect site. Control animals receive the matrix without the drug.

-

The surgical site is closed.

-

-

Analysis:

-

Bone healing is monitored over several weeks to months using radiography.

-

At the end of the study, the animals are euthanized, and the ulnas are harvested for histological and biomechanical analysis.

-

Canine Tibial Osteotomy Model

-

Animal Model: Adult Beagle dogs.

-

Procedure:

-

The dogs are anesthetized.

-

A standardized osteotomy is created in the tibia.

-

This compound, in a suitable carrier, is administered locally to the osteotomy site.

-

The osteotomy is stabilized with an internal fixation device.

-

The surgical site is closed.

-

-

Analysis:

-

Fracture healing is assessed at regular intervals using radiography.

-

After a defined healing period, the tibiae are harvested for biomechanical testing and histological examination to evaluate the quality and strength of the healed bone.

-

Conclusion

The in vivo data for this compound strongly support its potential as a therapeutic agent for enhancing local bone regeneration. Its selective activation of the EP2 receptor provides a targeted mechanism to stimulate bone formation, which has been validated in both rodent and canine models of bone injury and defect. The dose-dependent increase in bone parameters and the successful healing of critical-sized defects highlight the efficacy of this compound. The detailed protocols provided in this guide are intended to aid researchers in the further exploration and development of this compound for clinical applications in orthopedics and other fields requiring bone augmentation.

References

- 1. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Systematic Review of the Preclinical Technology Readiness of Orthopedic Gene Therapy and Outlook for Clinical Translation [frontiersin.org]

- 4. Genomewide demarcation of RNA polymerase II transcription units revealed by physical fractionation of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evatanepag Sodium versus Endogenous Prostaglandin E2

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a ubiquitous endogenous lipid mediator that orchestrates a wide array of physiological and pathological processes by interacting with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. This broad receptor activity complicates its therapeutic potential due to off-target effects. In contrast, synthetic agonists have been developed to selectively target individual EP receptors. This guide provides a detailed technical comparison between the non-selective endogenous agonist PGE2 and Evatanepag (also known as CP-533536), a potent and selective agonist for the EP2 receptor. We will dissect their respective signaling pathways, compare their receptor binding affinities and functional potencies, and provide detailed protocols for the key experiments used to characterize these molecules.

Introduction: The Principle of Receptor Selectivity

The biological effects of Prostaglandin E2 are pleiotropic, mediated by four pharmacologically distinct receptor subtypes (EP1-4) that couple to different intracellular signaling cascades.[1] EP1 activation mobilizes intracellular calcium, EP2 and EP4 stimulate adenylyl cyclase via Gs proteins, and EP3 typically inhibits adenylyl cyclase through Gi proteins.[2] This non-selective activation profile makes PGE2 a powerful but blunt biological instrument.

Evatanepag (CP-533536) is a non-prostanoid synthetic molecule designed for selective activation of the EP2 receptor.[3][4] Its development represents a strategic approach to harness a specific downstream effect of the PGE2 signaling axis—in this case, the Gs-cAMP pathway mediated by EP2—while avoiding the complex and potentially counterproductive effects of activating EP1, EP3, and EP4 receptors. This guide will quantitatively and mechanistically explore the profound differences that stem from this engineered selectivity.

Comparative Signaling Pathways

The functional divergence between PGE2 and Evatanepag originates from the distinct signaling pathways they initiate upon receptor binding. PGE2's promiscuity results in a complex, multi-faceted cellular response, whereas Evatanepag elicits a clean, targeted signal.

Endogenous Prostaglandin E2: A Multi-Pathway Agonist

PGE2 binds with high affinity to all four EP receptor subtypes, simultaneously triggering multiple, sometimes opposing, signaling cascades.[5]

-

EP1 Receptor: Couples to Gq, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[1][2]

-

EP2 Receptor: Couples to Gs, activating Adenylyl Cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6]

-

EP3 Receptor: Primarily couples to Gi, which inhibits Adenylyl Cyclase, leading to a decrease in intracellular cAMP. Multiple splice variants of EP3 exist, adding to its signaling complexity.[2][7]

-

EP4 Receptor: Couples to Gs, leading to cAMP and PKA activation, similar to EP2.[1][8] However, it can also engage alternative pathways, such as the PI3K-Akt pathway.[9][10]

Evatanepag: A Selective EP2 Agonist

Evatanepag is a non-prostanoid compound that demonstrates high selectivity for the EP2 receptor.[11][12] Its mechanism of action is therefore focused exclusively on the Gs-cAMP pathway. By binding to and activating only the EP2 receptor, Evatanepag produces a targeted increase in intracellular cAMP, leading to the activation of PKA and its downstream phosphorylation targets, without influencing the Ca2+ or Gi-mediated pathways.[6]

Quantitative Data Presentation

The selectivity of Evatanepag and the broad activity of PGE2 are clearly demonstrated by their respective binding affinities (Kd, Ki) and functional potencies (EC50, IC50) at the four EP receptors. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Receptor Binding Affinities (nM)

This table presents the dissociation constant (Kd) or inhibition constant (Ki), which are measures of the affinity of a ligand for a receptor. A lower value indicates higher affinity.

| Ligand | EP1 | EP2 | EP3 | EP4 | Data Type | Source(s) |

| Prostaglandin E2 | 16 - 25 | ~13 | 0.33 - 2.9 | 0.59 - 1.27 | Kd | [6][13] |

| Prostaglandin E2 | ~10 | - | - | - | Ki | [14] |

| Evatanepag | No significant affinity | ~50 | No significant affinity | >3200 (~64-fold less than EP2) | Ki / Selectivity | [15][16] |

Data indicates that PGE2 binds with high, nanomolar affinity to all four receptors, with particularly high affinity for EP3 and EP4. In contrast, Evatanepag's affinity is highly selective for the EP2 receptor.

Table 2: Comparative Functional Potency (nM)

This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for functional responses, such as cAMP production or Ca2+ mobilization. A lower value indicates greater potency.

| Ligand | Assay / Endpoint | Value (nM) | Source(s) |

| Evatanepag | cAMP Elevation (HEK-293 cells) | 50 | [3][11] |

| Evatanepag | Functional Agonism (unspecified) | 5 | [15] |

| Evatanepag | Bone Formation (in vivo model) | 0.3 | [3][4] |

| Prostaglandin E2 | IP1 Production (EP1 activation) | ~2.0 (pEC50 of 8.7) | [14] |

Evatanepag is a potent agonist at the EP2 receptor, with functional activity demonstrated in the low nanomolar range. Direct comparative EC50 values for PGE2 across all four receptors in a single assay system are less commonly reported in single publications, but its high binding affinity corresponds to potent functional activity at each receptor.

Detailed Experimental Protocols

The quantitative data presented above are typically generated using two key types of experiments: competitive radioligand binding assays to determine affinity (Ki) and cell-based functional assays to determine potency (EC50).

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., Evatanepag) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of a test compound at a specific EP receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the target EP receptor.

-

Radioligand (e.g., [3H]PGE2).

-

Test compound (unlabeled Evatanepag or PGE2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and MicroBeta counter.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer and protein concentration is determined.[17]

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd), and a range of concentrations of the unlabeled test compound.[17]

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.[18]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

-

Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity trapped on each filter using a scintillation counter.[19]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol: Cell-Based cAMP Functional Assay

This protocol measures the ability of an agonist (e.g., Evatanepag) to stimulate the production of the second messenger cAMP in whole cells, a hallmark of Gs-coupled receptor activation (EP2 and EP4).

Objective: To determine the EC50 of an agonist for cAMP production.

Materials:

-

Whole cells expressing the target receptor (e.g., HEK293-EP2).

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[20]

-

Test agonist (Evatanepag or PGE2).

-

cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[20][21]

-

Plate reader compatible with the detection kit.

Methodology:

-

Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and allow them to attach overnight.[21]

-

Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes.[20]

-

Agonist Stimulation: Add the agonist at various concentrations to the wells. Include a vehicle control (no agonist) and a positive control (e.g., a saturating concentration of PGE2).[22]

-

Stimulation Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.[20]

-

Cell Lysis & Detection: Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's instructions for the chosen detection kit. For an HTRF assay, this involves adding donor and acceptor reagents and incubating for 60 minutes.[20]

-

Data Acquisition: Read the plate on a compatible plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[20]

-

Data Analysis: Convert the raw signal to cAMP concentration. Plot the cAMP concentration against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50, which is the concentration of agonist that produces 50% of the maximal response.

Conclusion

The comparison between endogenous PGE2 and the synthetic agonist Evatanepag provides a clear and compelling illustration of the principles of modern pharmacology and drug design.

-

PGE2 is a non-selective, powerful signaling molecule that activates four distinct receptor pathways, resulting in a broad and context-dependent biological response. Its utility as a therapeutic is limited by this lack of specificity.

-

Evatanepag is a highly selective tool, engineered to activate only the EP2 receptor. This precision allows it to elicit a specific, predictable downstream effect—the stimulation of the Gs-cAMP pathway—while avoiding unintended signaling through EP1, EP3, and EP4.

For researchers and drug developers, understanding these differences is paramount. While PGE2 is essential for studying the overall biological system, selective agonists like Evatanepag are indispensable for dissecting the function of a single receptor pathway and for developing targeted therapeutics with improved efficacy and safety profiles.

References

- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]

- 4. Evatanepag - tcsc5571 - Taiclone [taiclone.com]

- 5. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evatanepag | CP-533536 free acid | EP2 Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 12. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. benchchem.com [benchchem.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Pharmacological Profile of Evatanepag Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag Sodium, also known as CP-533536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its high affinity and selectivity for the EP2 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. Evatanepag has demonstrated significant pharmacological effects in various preclinical models, including the induction of localized bone formation and the modulation of inflammatory responses in allergic asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding and functional activity, and summaries of key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Prostaglandin E2 is a principal mediator in numerous physiological processes, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in a range of biological functions, including bone metabolism, inflammation, and smooth muscle relaxation. The development of selective EP2 receptor agonists like this compound has been crucial in dissecting the specific roles of this receptor subtype, offering therapeutic potential for conditions such as fractures, bone defects, and asthma.[1][2] Evatanepag has also been investigated for its potential role in the treatment of glaucoma.

Mechanism of Action

This compound is a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][3][4][5][6] The EP2 receptor is a G-protein coupled receptor that, upon agonist binding, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC), leading to various downstream cellular responses.[7]

Signaling Pathway

The signaling cascade initiated by the binding of this compound to the EP2 receptor is a critical aspect of its pharmacological action. The primary pathway involves the activation of the Gs-protein-cAMP-PKA axis.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/Cell Line | Comments | Reference |

| EC50 | 0.3 nM | - | For local bone formation. | [1][4][6][10] |

| IC50 | 50 nM | Rat EP2 (rEP2) in HEK-293 cells | For cAMP accumulation. | [3][6][8][10][11] |

| Selectivity | ~64-fold selective for EP2 over EP4 | - | - | [7] |

Table 2: Pharmacokinetic Profile

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | 0.33 h | - | Intravenous | [3] |

| Clearance (Cl) | 56 mL/min/kg | - | Intravenous | [3] |

Key Preclinical Studies

In Vitro Studies

5.1.1. cAMP Accumulation Assay in HEK-293 Cells

Evatanepag has been shown to stimulate a dose-dependent increase in intracellular cAMP levels in HEK-293 cells expressing the recombinant rat EP2 receptor, with an IC50 of 50 nM.[3][6][8][11]

5.1.2. Mast Cell Degranulation Assay

In a study investigating its anti-inflammatory properties, Evatanepag (10 nM) inhibited hFcεRI-induced mast cell degranulation in a dose-dependent manner.[3][6]

In Vivo Studies

5.2.1. Bone Formation in Rats

Direct injection of Evatanepag (0.3-3.0 mg/kg) into the marrow cavity of the tibia in rats resulted in a dose-dependent increase in bone area, bone mineral content, and bone mineral density.[3]

5.2.2. Allergic Asthma Model in Mice

Intranasal administration of Evatanepag (0.3 and 3.0 mg/kg) in a house dust mite (HDM) aeroallergen-induced asthma model in mice reduced the increased lung resistance response to methacholine.[3]

Experimental Protocols

Receptor Binding Assay

A general protocol for determining the binding affinity of Evatanepag to prostanoid receptors is as follows:

Methodology:

-

Membrane Preparation: Membranes are prepared from stably transfected HEK-293 cells expressing individual prostaglandin receptor subtypes (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).[1]

-

Binding Reaction: The cell membranes are incubated with a specific radiolabeled prostaglandin ligand and varying concentrations of this compound in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

The functional activity of Evatanepag as an EP2 agonist is typically assessed by measuring its ability to stimulate intracellular cAMP production.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the EP2 receptor are cultured in appropriate media and seeded into multi-well plates.[1]

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[1]

-

Agonist Stimulation: The cells are then treated with various concentrations of this compound for a defined period.[1]

-

Cell Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a Radioimmunoassay (RIA).[1][12]

-

Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of Evatanepag, and the EC50 or IC50 value is calculated.

In Vivo Bone Formation Model

The anabolic effect of Evatanepag on bone can be assessed using a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration: this compound, formulated in a suitable vehicle, is administered via direct injection into the marrow cavity of the tibia at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).[3]

-

Analysis: Bone formation is assessed using techniques such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density, bone mineral content, and bone area. Histomorphometric analysis can also be performed to evaluate cellular changes.

Therapeutic Potential and Future Directions

The selective activation of the EP2 receptor by this compound presents a promising therapeutic strategy for several conditions. Its demonstrated ability to promote local bone formation suggests its potential use in fracture healing and for treating bone defects.[1][2] Furthermore, its anti-inflammatory effects in preclinical asthma models indicate a possible role in the management of allergic airway diseases.[3] The investigation of Evatanepag and other EP2 agonists for lowering intraocular pressure in glaucoma is an active area of research.[13] Further clinical studies are necessary to establish the safety and efficacy of this compound in these and other potential indications.

Conclusion

This compound is a well-characterized, potent, and selective EP2 receptor agonist with significant pharmacological activity in preclinical models of bone formation and allergic inflammation. Its defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in the fields of pharmacology, drug discovery, and translational medicine. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the EP2 receptor with selective agonists like this compound.

References

- 1. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]

- 2. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evatanepag - tcsc5571 - Taiclone [taiclone.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evatanepag | CP-533536 free acid | EP2 Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Evatanepag Sodium: A Technical Guide for Non-Skeletal Tissue Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag Sodium, a potent and selective non-prostanoid agonist of the E-prostanoid receptor 2 (EP2), has garnered significant interest for its therapeutic potential beyond its initial focus on bone formation. This technical guide provides an in-depth overview of this compound's mechanism of action, key experimental protocols for its investigation in non-skeletal tissues, and a summary of available quantitative data. The primary non-skeletal applications explored herein are in the contexts of allergic asthma and ocular hypertension, where modulation of the EP2 receptor pathway presents a promising therapeutic strategy. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the diverse applications of this compound.

Introduction

This compound (formerly CP-533,536) is a small molecule that acts as a selective agonist for the EP2 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1] While extensively studied for its anabolic effects on bone, emerging research highlights its significant potential in modulating inflammatory and physiological processes in various non-skeletal tissues.[2][3][4] The EP2 receptor is coupled to a stimulatory Gαs protein, and its activation leads to a cascade of intracellular events initiated by the production of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This mechanism of action underlies its potential therapeutic effects in conditions such as asthma, mast cell-mediated allergic reactions, and glaucoma.[2][7] This guide will delve into the technical details of this compound's function and provide practical information for its research and development in non-skeletal tissue applications.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the EP2 receptor. This activation triggers the dissociation of the heterotrimeric Gαs protein from the receptor. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation, cell proliferation, and tissue repair.[8][9]

Data Presentation

The following tables summarize the available quantitative data for this compound and other selective EP2 agonists in non-skeletal tissue research.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK-293 cells | IC50 | 50 nM | [2] |

| Mast Cell Degranulation (hFcεRI-induced) | Not Specified | Inhibition | Dose-dependent (at 10 nM) | [2] |

| Mast Cell Degranulation (hFcεRI-induced) | RS-ATL8 cells | Max Inhibition | ~46% at 10⁻⁸ M | [10] |

Table 2: In Vivo Activity of this compound in a Mouse Model of Allergic Asthma

| Animal Model | Treatment | Parameter | Result | Reference |

| House Dust Mite (HDM)-sensitized BALB/c mice | 0.3 mg/kg, intranasal | Airway Resistance (RL) | Prevented aeroallergen-driven increase | [2][10] |

| House Dust Mite (HDM)-sensitized BALB/c mice | 3.0 mg/kg, intranasal | Airway Resistance (RL) | No significant effect | [10] |

| House Dust Mite (HDM)-sensitized BALB/c mice | 3.0 mg/kg, intranasal | Mast Cell Activity (mMCP-1) | ~48% prevention of enhancement | [2] |

Table 3: Preclinical Data of Selective EP2 Agonists in Ocular Hypertension Models

| Compound | Animal Model | Parameter | Result | Reference |

| PF-04217329 (prodrug of an EP2 agonist) | Normotensive rabbits and dogs, Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 30-50% reduction (single day) | [11][12] |

| PF-04217329 (prodrug of an EP2 agonist) | Normotensive rabbits and dogs, Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 20-40% reduction (multiple days) | [11][12] |

| Omidenepag Isopropyl | Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 27-44% reduction | [13] |

Experimental Protocols

In Vitro Mast Cell Degranulation Assay

This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated mast cell degranulation by measuring the release of β-hexosaminidase.

Materials:

-

Mast cell line (e.g., RBL-2H3, LAD2, or RS-ATL8)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Anti-DNP IgE antibody

-

DNP-HSA (antigen)

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Cell Sensitization: Seed mast cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

-

Wash: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

β-hexosaminidase Assay:

-

Add the supernatant to a new plate containing the pNAG substrate.

-

Incubate for 60-90 minutes at 37°C.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to total lysis (induced by Triton X-100) and subtract the spontaneous release (no antigen). Determine the inhibitory effect of this compound.[4][14][15]

In Vivo House Dust Mite (HDM)-Induced Asthma Model

This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's effect on airway hyperresponsiveness.

Materials:

-

BALB/c mice

-

House Dust Mite (HDM) extract

-

This compound

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Whole-body plethysmograph or forced oscillation system (e.g., flexiVent)

Procedure:

-

Sensitization and Challenge:

-

Drug Administration: Administer this compound (e.g., 0.3 mg/kg, intranasally) or vehicle control to the mice prior to the final HDM challenges.[10]

-

Airway Hyperresponsiveness (AHR) Measurement:

-

Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups to determine the effect on AHR.

Conclusion

This compound holds considerable promise for therapeutic applications in non-skeletal tissues, particularly in the treatment of allergic asthma and ocular hypertension. Its selective agonism of the EP2 receptor and the subsequent activation of the cAMP-PKA signaling pathway provide a strong mechanistic basis for its observed effects. While the available data indicates a clear potential, further research is required to fully elucidate the dose-response relationships and efficacy of this compound in various non-skeletal tissue models. The experimental protocols detailed in this guide provide a solid framework for conducting such investigations. Continued exploration of this compound in these and other non-skeletal tissues is warranted to unlock its full therapeutic potential.

References

- 1. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmgood.com [abmgood.com]

- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]

- 16. Biosignature for airway inflammation in a house dust mite-challenged murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Airway and parenchyma transcriptomics in a house dust mite model of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Peripheral Airway Function following Chronic Allergen Challenge in a Sheep Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Evatanepag Sodium: A Technical Guide to its Cellular Targets Beyond Osteocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag Sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). While its role in promoting local bone formation is well-documented, the therapeutic potential of Evatanepag extends to a variety of cellular targets beyond osteocytes. This technical guide provides an in-depth exploration of these non-osteocyte targets, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts centered on this promising EP2 agonist.

Activation of the EP2 receptor, a Gs protein-coupled receptor, by Evatanepag initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in diverse cellular responses. This guide will delve into the specific consequences of this signaling pathway in various cell types.

Cellular Targets and Quantitative Effects of this compound

The following tables summarize the known non-osteocyte cellular targets of this compound and the quantitative data associated with its effects.

| Cell Type | Species | Assay | Effect | Concentration / EC₅₀ / IC₅₀ | Reference |

| Mast Cells (LAD2 human cell line) | Human | β-hexosaminidase release assay | Inhibition of degranulation | Maximum inhibition of 37.2% at 10⁻⁵ M to 3x10⁻⁴ M | [1] |

| Mast Cells (RS-ATL8 rat cell line) | Rat | β-hexosaminidase release assay | Inhibition of degranulation | Maximum inhibition of 46% at 10⁻⁸ M | [1] |

| HEK-293 Cells (expressing recombinant human EP2) | Human | cAMP accumulation assay | Agonist activity | EC₅₀ = 17 nM | [2] |

| HEK-293 Cells | Human | cAMP accumulation assay | Increase in intracellular cAMP | IC₅₀ = 50 nM | [3] |

Note: Much of the research on non-osteocyte EP2 receptor agonism has been conducted using PGE2 or other selective EP2 agonists. While highly indicative of Evatanepag's potential effects, direct quantitative data for Evatanepag in all cell types is not yet available.

Signaling Pathways

The primary signaling pathway initiated by Evatanepag is the activation of the EP2 receptor, leading to a cascade of intracellular events. The following diagrams illustrate this pathway in different cellular contexts.

Caption: General EP2 Receptor Signaling Pathway activated by Evatanepag.

Caption: Inhibition of Mast Cell Degranulation by Evatanepag.

References

Methodological & Application

Application Notes and Protocols for Evatanepag Sodium in a Rat Fracture Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Evatanepag Sodium, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist, in an in vivo rat fracture model. This compound has been demonstrated to stimulate local bone formation and enhance fracture healing, making it a compound of interest for orthopedic research and therapeutic development.[1][2][3][4][5][6][7]

Mechanism of Action

This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor.[2][8] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of genes involved in osteoblast differentiation and bone formation.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound dosage and its effects in a rat fracture model as reported in preclinical studies.

| Parameter | Details | Reference |

| Animal Model | Male Sprague-Dawley rats | [4] |

| Fracture Type | Closed transverse femoral fracture | [3] |

| Drug | This compound (CP-533,536) | [1][2][3] |

| Formulation | Incorporated in a poly-(D,L-lactide-co-glycolide) (PLGH) matrix | [1][3] |

| Dosage | 0.05, 0.5, and 5 mg | [1][3] |

| Administration | Local delivery to the fracture site | [1][3] |

| Timing | Single dose on the day of fracture | [1][3] |

| Evaluation Period | 21 days | [1] |

| Primary Outcomes | Dose-dependent increase in callus size, density, and strength | [1][3] |

Experimental Protocols

This section details the methodologies for a rat femoral fracture model to evaluate the efficacy of this compound.

Preparation of this compound in PLGH Matrix

This protocol describes the preparation of a slow-release formulation of this compound for local administration.

Materials:

-

This compound (CP-533,536)

-

Poly-(D,L-lactide-co-glycolide) (PLGH)

-

N-methyl-2-pyrrolidone (NMP)

-

Sterile mixing vessel

-

Syringes

Procedure:

-

In a sterile environment, dissolve the desired amount of this compound (e.g., 0.05 mg, 0.5 mg, or 5 mg) in a minimal amount of NMP.

-

Add the PLGH matrix to the this compound solution.

-

Mix thoroughly until a homogenous paste is formed. The consistency should be suitable for injection through a syringe.

-

Load the Evatanepag-PLGH matrix into a sterile syringe for administration.

-

Prepare a vehicle-only control by mixing PLGH with NMP without the addition of this compound.

Rat Femoral Fracture Model and Drug Administration

This protocol outlines the creation of a closed femoral fracture and the local application of the therapeutic agent. All procedures must be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Male Sprague-Dawley rats (6-week-old)

-

General anesthetic (e.g., isoflurane)

-

Analgesics

-

Electric shaver

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile surgical drapes

-

Intramedullary pin (e.g., Kirschner wire)

-

Gigli wire or a three-point bending device

-

Syringe with Evatanepag-PLGH matrix

-

Suture materials

Procedure:

-

Anesthetize the rat using a calibrated vaporizer with isoflurane. Administer pre-operative analgesics as per IACUC protocol.

-

Shave the fur over the right femur and disinfect the skin with an antiseptic solution.

-

Make a small incision over the knee to expose the distal femur.

-

Insert an intramedullary pin into the medullary canal of the femur in a retrograde fashion.

-

Create a closed transverse fracture at the mid-diaphysis of the femur using a Gigli wire or a standardized three-point bending device.

-

Confirm the fracture and proper pin placement via radiography.

-

Inject the prepared Evatanepag-PLGH matrix (or vehicle control) directly into the fracture site.

-

Suture the incision in layers.

-

Administer post-operative analgesics and monitor the animal for recovery.

Evaluation of Fracture Healing

This protocol describes the methods to assess the efficacy of this compound on fracture healing after 21 days.

a) Radiographic Analysis:

-

At 21 days post-fracture, euthanize the animals.

-

Harvest the fractured femurs.

-

Perform high-resolution digital radiography (e.g., Faxitron) to visualize the fracture callus.

-

Analyze the radiographs for callus size, bridging, and density using appropriate software.

b) Biomechanical Testing:

-

After radiographic analysis, carefully remove the intramedullary pin from the femur.

-

Perform three-point bending tests on the healed femurs to determine their biomechanical properties.

-

Secure the femur in the testing apparatus and apply a load at the fracture site until failure.

-

Record the maximum load, stiffness, and energy to failure.

c) Histological Analysis:

-

Following biomechanical testing, fix the femurs in 10% neutral buffered formalin.

-

Decalcify the bones and embed them in paraffin.

-

Section the fracture callus longitudinally and stain with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green.

-

Examine the sections under a microscope to assess tissue composition (cartilage, woven bone, lamellar bone) and cellularity.

Visualizations

Signaling Pathway

Caption: this compound signaling pathway in osteoblasts.

Experimental Workflow

Caption: Experimental workflow for the rat femoral fracture model.

References

- 1. The Generation of Closed Femoral Fractures in Mice: A Model to Study Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of Theranekron on femur fracture healing in an experimental rat model | 2022, Volume 33 - Issue 2 | Joint Diseases and Related Surgery [jointdrs.org]

- 6. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteocytic PGE2 receptors EP2/4 signaling create a physiological osteogenic microenvironment in polycaprolactone 3D modules [accscience.com]

- 8. Transcriptional regulation of CREB on BMP2 gene in bone | Celia Scott Weatherhead School of Public Health and Tropical Medicine [sph.tulane.edu]

- 9. Transcriptional Regulation of BMP2 Expression by the PTH-CREB Signaling Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Evatanepag Sodium for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1][2] As a non-prostanoid compound, it offers a targeted approach to studying the downstream effects of EP2 activation.[1][3] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP), influencing a variety of cellular processes.[4] In research, Evatanepag has been utilized to investigate its effects on local bone formation and the inhibition of mast cell degranulation. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.

Mechanism of Action

Evatanepag selectively binds to and activates the EP2 receptor, a Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular functions such as gene expression, inflammation, and cell proliferation.

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and activity of Evatanepag.

Table 1: In Vitro Potency of Evatanepag

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.3 nM | Not Specified | Local Bone Formation | |

| EC50 | 17 nM | HEK293 | cAMP Accumulation | |

| IC50 | 50 nM | HEK-293 | cAMP Accumulation | |

| IC50 | 50 nM | rEP2 | Not Specified |

Table 2: In Vitro Effects of Evatanepag

| Effect | Concentration | Incubation Time | Cell Type/Model | Reference |

| Inhibition of mast cell degranulation | 10 nM | 30 min | hFcεRI-induced mast cells | |

| Dose-dependent inhibition of β-hexosaminidase release | 10⁻¹² M to 10⁻⁸ M | Not Specified | RS-ATL8 cells | |

| Inhibition of hFcεRI-induced MC degranulation | 10⁻⁹ M (plateau) | Not Specified | RS-ATL8 cells |

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to maintain its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Protocol:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

-

Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Prepare Stock Solution: Dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution. A stock concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution of Evatanepag (M.W. 490.55 g/mol ), dissolve 4.9055 mg in 1 mL of DMSO. Evatanepag is soluble in DMSO at concentrations of ≥ 32 mg/mL.

-

Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.

Figure 2: Workflow for Preparing Evatanepag Stock Solution.

Preparation of Working Solutions for Cell Culture

Protocol:

-

Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the Evatanepag stock solution at room temperature.

-

Prepare Intermediate Dilutions (Optional): Depending on the final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS or HEPES buffer).

-

Prepare Final Working Solution: Directly add the appropriate volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. Ensure thorough mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the Evatanepag working solution.

In Vitro Mast Cell Degranulation Assay

This protocol is adapted from studies investigating the inhibitory effect of Evatanepag on mast cell degranulation.

Cell Lines:

-

LAD2 (human mast cell line)

-

RS-ATL8 (rat basophilic leukemia cell line expressing human FcεRI)

Protocol:

-

Cell Culture: Culture LAD2 or RS-ATL8 cells according to standard protocols. Before the assay, maintain the cells overnight in the absence of specific growth factors.

-

Sensitization:

-

LAD2 cells: Sensitize with 100 ng/mL of biotinylated human IgE for 2 hours.

-

RS-ATL8 cells: Sensitize with 500 ng/mL of biotinylated human IgE for 16 hours.

-

-

Washing: After sensitization, wash the cells to remove unbound IgE and resuspend them in HEPES buffer containing 0.04% BSA.

-

Treatment with Evatanepag: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of Evatanepag (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle (DMSO) for 30 minutes at 37°C.

-

Challenge: Induce degranulation by challenging the cells with an appropriate antigen for 30 minutes at 37°C with 5% CO₂.

-

LAD2 cells: 100 ng/mL Streptavidin.

-

RS-ATL8 cells: 1,000 ng/mL Streptavidin.

-

-

Stop Reaction: Stop the degranulation by placing the plate on ice.

-

Quantification of Degranulation:

-